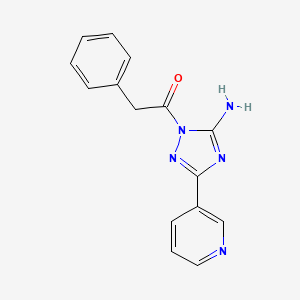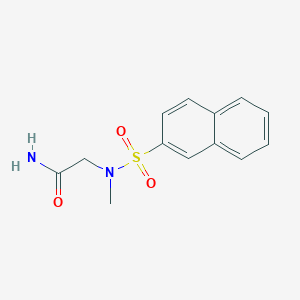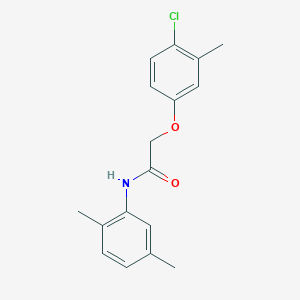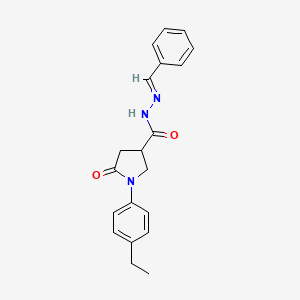![molecular formula C14H10ClFN2OS B5776239 N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide, commonly known as CPTH, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPTH is a small molecule inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in gene expression regulation.
Wirkmechanismus
CPTH inhibits N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide activity by binding to the this compound enzyme and preventing the transfer of acetyl groups to histones. This leads to a decrease in gene expression, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects:
CPTH has been shown to have several biochemical and physiological effects, including the inhibition of this compound activity, the induction of apoptosis, and the reduction of inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPTH is its specificity for N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide enzymes, which allows for targeted inhibition of gene expression. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on CPTH could focus on its potential as a therapeutic agent in specific diseases, such as cancer and neurodegenerative disorders. Additionally, further studies could investigate the optimal dosage and delivery methods for CPTH, as well as potential drug interactions. Moreover, the development of more potent and selective N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide inhibitors could lead to the discovery of novel therapeutic agents.
Synthesemethoden
CPTH can be synthesized using a two-step reaction process. In the first step, 2-fluorobenzoyl chloride and 2-chloroaniline are reacted to form N-(2-chlorophenyl)-2-fluorobenzamide. In the second step, the resulting compound is reacted with thiocarbonyldiimidazole to form CPTH.
Wissenschaftliche Forschungsanwendungen
CPTH has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, CPTH has been found to improve cognitive function in animal models of Alzheimer's disease and reduce inflammation in models of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-10-6-2-4-8-12(10)17-14(20)18-13(19)9-5-1-3-7-11(9)16/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRDOKDFSNLJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)


![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)


![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)

![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)